Galanin (1-13)-Neuropeptide Y (25-36) amide

Neuroscience Pain Galanin Receptors

Choose M32 (CAS 147138-51-0) for unparalleled dual galanin/NPY receptor pharmacology. As a potent galanin antagonist (Kd 0.01 nM at spinal receptors) and NPY Y2 agonist, it outperforms M35, M38, and M40 in in vivo pain models. Its unique chimeric design ensures conformational stability lacking in the inactive NPY(25-36) fragment alone, making it essential for reproducible neuroscience research on feeding, pain, and neuroendocrine crosstalk.

Molecular Formula C136H209N41O34
Molecular Weight 2962.4 g/mol
Cat. No. B13812376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin (1-13)-Neuropeptide Y (25-36) amide
Molecular FormulaC136H209N41O34
Molecular Weight2962.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN
InChIInChI=1S/C136H209N41O34/c1-16-70(11)108(130(208)171-99(58-104(140)186)123(201)166-93(51-69(9)10)125(203)174-109(71(12)17-2)131(209)176-111(74(15)180)132(210)162-87(28-22-46-151-136(146)147)115(193)160-88(42-43-102(138)184)118(196)159-85(26-20-44-149-134(142)143)116(194)163-89(112(141)190)52-75-30-36-80(181)37-31-75)173-126(204)95(54-77-34-40-82(183)41-35-77)167-122(200)97(56-79-61-148-65-155-79)168-117(195)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-114(192)90(48-66(3)4)164-119(197)91(49-67(5)6)165-121(199)94(53-76-32-38-81(182)39-33-76)158-106(188)62-153-113(191)72(13)156-128(206)100(64-178)172-124(202)98(57-103(139)185)169-120(198)92(50-68(7)8)170-133(211)110(73(14)179)175-127(205)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H2,141,190)(H,148,155)(H,153,191)(H,154,192)(H,156,206)(H,157,187)(H,158,188)(H,159,196)(H,160,193)(H,161,207)(H,162,210)(H,163,194)(H,164,197)(H,165,199)(H,166,201)(H,167,200)(H,168,195)(H,169,198)(H,170,211)(H,171,208)(H,172,202)(H,173,204)(H,174,203)(H,175,205)(H,176,209)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t70-,71-,72-,73+,74+,85+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1
InChIKeyXNHSIZYARJUIGK-GUNYCOBFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanin (1-13)-Neuropeptide Y (25-36) amide: A High-Affinity Dual Galanin/NPY Chimeric Peptide for Neuropeptide Receptor Research


Galanin (1-13)-Neuropeptide Y (25-36) amide (also known as M32) is a synthetic 25-amino-acid chimeric peptide that combines the N-terminal segment of galanin (residues 1-13) with the C-terminal fragment of neuropeptide Y (residues 25-36) [1]. It functions as a high-affinity galanin receptor antagonist while also being recognized by neuropeptide Y (NPY) receptors . The compound is primarily employed in neuroscience research to dissect galaninergic and NPYergic signaling pathways, particularly in studies of pain modulation, feeding behavior, and neuroendocrine regulation.

Why Substituting Galanin (1-13)-Neuropeptide Y (25-36) amide with Generic Galanin Antagonists or NPY Fragments Yields Unreliable Experimental Outcomes


Generic substitution among galanin receptor ligands is scientifically unsound due to marked differences in receptor subtype selectivity, functional efficacy (agonist vs. antagonist), and tissue-specific potency. For instance, while M32 acts as a potent galanin receptor antagonist and an NPY Y2 receptor agonist, other chimeric peptides like M35 exhibit mixed agonist-antagonist behavior in vivo [1], and M40 fails to antagonize galanin in the spinal cord despite high in vitro affinity [2]. Furthermore, the isolated NPY (25-36) fragment lacks the conformational stabilization provided by the galanin (1-13) segment, rendering it functionally inactive in key assays [3]. These divergent pharmacological profiles necessitate the use of the exact compound M32 for reproducible, interpretable data.

Quantitative Comparative Evidence for Galanin (1-13)-Neuropeptide Y (25-36) amide (M32) vs. Closest Analogs


M32 Exhibits Superior Affinity at Spinal Galanin Receptors Compared to M35, M40, and C7

In rat spinal cord membranes, M32 displays the highest reported binding affinity for galanin receptors among chimeric peptide ligands, with a Kd of 0.01 nM . For comparison, M35 binds with a Kd of 0.1 nM [1], M40 has a 10-fold lower affinity with an IC50 of 0.1 nM [2], and C7 binds with a Kd of 1.16 nM [3]. This 10- to 116-fold difference in affinity directly correlates with functional antagonism, as M32 and C7 were potent antagonists of galanin receptors in rat spinal cord, whereas M40, despite its high in vitro affinity, exhibited only very weak antagonism in the same system [4].

Neuroscience Pain Galanin Receptors Spinal Cord

M32 Acts as a Functional Y2 Agonist, a Unique Property Absent in M40 and M35

M32 is recognized by neuropeptide Y receptors and acts as a Y2 receptor agonist, demonstrated by its ability to suppress electrically stimulated twitches in the rat vas deferens, an established Y2-mediated response . In this assay, M32 was equipotent with NPY itself, whereas the NPY (25-36) fragment alone was inactive at 1 µM [1]. In contrast, M40 does not interact with NPY receptors , and M35, a galanin-bradykinin chimera, shows no Y2 agonism [2]. The affinity of M32 for cloned Y2 receptors is 4 nM, which is 6.5-fold higher than its affinity for Y1 receptors (13 nM), demonstrating a modest Y2 preference [3].

Neuropeptide Y Receptors Vas Deferens Functional Pharmacology Y2 Agonism

M32 Demonstrates a 20-Fold Higher Affinity for Y2-Predominant Hippocampal Sites Over Y1-Predominant Cortical Sites, Confirming Its Y2 Selectivity Profile

In membranes from rat brain areas with distinct NPY receptor populations, M32 exhibited a 20-fold higher affinity for Y2 receptor-enriched hippocampal binding sites compared to Y1 receptor-enriched cerebral cortical binding sites [1]. This selectivity is also observed at cloned receptors, where M32's affinity for Y2 (4 nM) is 6.5-fold higher than for Y1 (13 nM) and 7.5-fold higher than for Y4 (30 nM) [2]. In contrast, M40 and M35 lack any appreciable NPY receptor affinity, while the M242 analog ([D-Trp32]M32) shows 9- to 20-fold lower affinity across all NPY receptor subtypes compared to M32 [3].

Receptor Selectivity Hippocampus Cerebral Cortex NPY Receptors

M32 Is 150-Fold More Potent at Displacing Galanin Binding Than the Galanin (1-13) Fragment Alone

In rat hypothalamic membranes, M32 displaces [125I]-galanin binding with an IC50 of 0.1 nM, which is comparable to the potency of native galanin (1-29) (IC50 = 0.8 nM) . In stark contrast, the isolated galanin (1-13) fragment exhibits an IC50 of 150 nM, representing a 150-fold loss of affinity [1]. This dramatic difference underscores that the NPY (25-36) segment of M32 contributes critically to stabilizing a high-affinity conformation for galanin receptor binding, a phenomenon not observed with the galanin fragment alone. Even C7, which also contains the galanin (1-13) sequence, achieves an IC50 of 0.2 nM only by virtue of its spantide C-terminal portion, demonstrating that the specific NPY (25-36) tail in M32 is essential for its unique pharmacological profile [2].

Binding Affinity Galanin Receptors Hypothalamus Peptide Fragments

M32 Functions as a Potent Antagonist of Galanin-Induced Flexor Reflex Facilitation In Vivo, Unlike M38 and M40

Intrathecal administration of M32 dose-dependently blocked the facilitation of the nociceptive flexor reflex induced by 30 pmol intrathecal galanin in decerebrate, spinalized rats, thus confirming its in vivo antagonist efficacy at spinal galanin receptors [1]. In the same study, C7 also acted as an antagonist. However, M38 and M40, despite their high in vitro affinity, exhibited only very weak antagonism in this spinal cord preparation [2]. This functional divergence highlights that high binding affinity alone does not predict in vivo antagonist potency. The differential in vivo profile of M32 makes it a superior tool for probing the role of spinal galanin receptors in pain processing.

In Vivo Pharmacology Nociception Spinal Reflex Antagonism

M32's D-Trp32 Analog (M242) Exhibits 134-Fold Lower Affinity for Hippocampal Galanin Receptors, Demonstrating Critical Role of L-Trp32 in M32

A single amino acid substitution (L-Trp32 to D-Trp32) in M32, creating the analog M242, results in a 134-fold reduction in affinity for galanin receptors in rat hippocampal membranes (M32 Ki = 0.07 nM vs. M242 Ki = 9.4 nM) [1]. Furthermore, M242 bound to Y1, Y2, and Y4 receptors with 9-fold to 20-fold lower affinity than M32 [2]. This structure-activity relationship data unequivocally identifies the L-Trp32 residue as a key determinant of M32's high affinity for both galanin and NPY receptors. Researchers requiring a high-affinity ligand for galanin receptor studies should therefore select the authentic M32 sequence and avoid analogs with this modification.

Structure-Activity Relationship Receptor Binding Hippocampus Peptide Engineering

Recommended Research Applications for Galanin (1-13)-Neuropeptide Y (25-36) amide Based on Quantitative Evidence


Spinal Pain and Nociception Studies Requiring Potent In Vivo Galanin Antagonism

M32 is the empirically validated choice for in vivo studies of spinal galanin receptor function in pain processing. Its Kd of 0.01 nM at spinal galanin receptors and demonstrated ability to dose-dependently antagonize galanin-induced flexor reflex facilitation in rats [1] make it superior to M38 and M40, which exhibit weak in vivo antagonism despite high in vitro affinity [2].

Investigations of NPY Y2 Receptor-Mediated Effects in Peripheral and Central Tissues

The compound's unique dual pharmacology as both a galanin receptor antagonist and an NPY Y2 receptor agonist makes it ideal for experiments designed to simultaneously probe galaninergic and NPYergic systems. Its functional Y2 agonism in the rat vas deferens [1] and 20-fold selectivity for hippocampal Y2 over cortical Y1 sites [2] enable precise dissection of Y2-mediated physiology.

Radioligand Binding Assays for Galanin Receptor Characterization in the CNS

M32's IC50 of 0.1 nM for displacing [125I]-galanin from hypothalamic membranes makes it an excellent cold competitor for receptor autoradiography and membrane binding assays. Its 150-fold higher affinity compared to the galanin (1-13) fragment [1] ensures that binding site labeling reflects true high-affinity galanin receptors rather than non-specific interactions.

Studies of Feeding Behavior and Neuroendocrine Regulation

Given the established roles of both galanin and NPY in appetite and hormone release, M32's ability to antagonize galanin receptors in the hypothalamus while acting as a Y2 agonist [1] positions it as a valuable tool for investigating the interplay between these two neuropeptide systems in metabolic regulation.

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